molecular formula C20H24N4O2S B7832171 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE

Cat. No.: B7832171
M. Wt: 384.5 g/mol
InChI Key: OQRKFBGAHLGHRY-UHFFFAOYSA-N
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Description

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE is a complex organic compound that features a pyrimidine ring substituted with cyano, methylphenyl, and methylthio groups

Properties

IUPAC Name

2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-13-6-8-14(9-7-13)16-15(12-21)17(24-19(23-16)27-5)22-10-11-26-18(25)20(2,3)4/h6-9H,10-11H2,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRKFBGAHLGHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and 4-methylbenzaldehyde.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiolating agent.

    Attachment of the Pivalate Group: The final step involves esterification with pivalic acid to form the pivalate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE involves its interaction with specific molecular targets. The cyano and methylthio groups may play a role in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-Cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidin-4-yl]amino}ethyl acetate
  • **2-{[5-Cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidin-4-yl]amino}ethyl butyrate

Uniqueness

2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE is unique due to the presence of the pivalate ester group, which can influence its physicochemical properties and biological activity. This makes it distinct from other similar compounds with different ester groups.

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